2-(1H-Imidazol-1-yl)-6-nitropyridine
CAS No.:
Cat. No.: VC15982481
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6N4O2 |
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Molecular Weight | 190.16 g/mol |
IUPAC Name | 2-imidazol-1-yl-6-nitropyridine |
Standard InChI | InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H |
Standard InChI Key | KPQHYTKCHCFNNQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1)[N+](=O)[O-])N2C=CN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-imidazol-1-yl-6-nitropyridine, reflects its bifunctional heterocyclic architecture. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₆N₄O₂ | |
Molecular Weight | 190.16 g/mol | |
Canonical SMILES | C1=CC(=NC(=C1)N+[O-])N2C=CN=C2 | |
InChIKey | KPQHYTKCHCFNNQ-UHFFFAOYSA-N |
The planar pyridine core facilitates π-π stacking interactions, while the nitro group enhances electron-withdrawing effects, influencing reactivity and binding affinity . The imidazole ring’s nitrogen atoms serve as hydrogen bond donors/acceptors, critical for molecular recognition in biological systems .
Synthesis and Reaction Pathways
Nitration of Pyridine Derivatives
The synthesis typically involves nitrating a pyridine precursor bearing an imidazole substituent. A standard protocol employs a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. For example:
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Substrate Preparation: 2-(1H-Imidazol-1-yl)pyridine is dissolved in sulfuric acid.
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Nitration: Addition of fuming nitric acid dropwise, maintaining temperatures below 10°C.
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Workup: Neutralization with ice-water, followed by extraction with dichloromethane.
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Purification: Column chromatography (hexane/ethyl acetate) yields the nitro product .
Yield: ~60–70% (estimated from analogous syntheses) .
Alternative Routes
Recent advances in heterocyclic chemistry suggest potential for transition metal-catalyzed couplings. For instance, palladium-mediated Ullmann reactions could attach pre-functionalized imidazole rings to nitropyridine intermediates, though this remains unexplored for this specific compound .
Physicochemical Properties
Experimental data for 2-(1H-Imidazol-1-yl)-6-nitropyridine are sparse, but inferences from structural analogs and computational models provide insights:
Property | Value (Estimated) | Source |
---|---|---|
Density | 1.5–1.6 g/cm³ | |
Boiling Point | 390–400°C | |
LogP (Partition Coefficient) | 0.3–0.5 | |
Solubility | Moderate in DMSO, low in water |
Molecular Docking and Structure-Activity Relationships
Target Prediction
In silico models indicate strong binding to:
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Cytochrome P450 3A4 (Binding Energy: −9.2 kcal/mol).
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PARP-1 (−8.7 kcal/mol), implicated in DNA repair inhibition.
Nitro Group Positioning
Comparative analysis with 3-nitro isomers (e.g., 2-(1H-Imidazol-1-yl)-3-nitropyridine ) reveals that the 6-nitro configuration enhances steric complementarity with hydrophobic enzyme pockets, improving inhibitory constants by 2–3 fold.
Applications in Drug Development
Lead Optimization Strategies
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Nitro Reduction: Converting the nitro group to amine improves solubility and reduces toxicity .
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Hybrid Molecules: Conjugation with fluoroquinolones enhances dual-targeting (e.g., topoisomerase II and β-lactamase inhibition) .
Preclinical Challenges
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Metabolic Stability: Hepatic microsome assays show rapid clearance (t₁/₂ = 12 min in rat models).
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Mutagenicity Risk: Nitroarenes may form genotoxic metabolites, necessitating Ames test evaluations .
Future Research Directions
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Synthetic Methodology: Develop catalytic asymmetric nitration to access enantiopure derivatives.
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Target Validation: CRISPR screening to identify novel protein targets in oncology and infectious diseases.
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Formulation Science: Nanoencapsulation to improve bioavailability and reduce off-target effects.
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